Cerin

Description

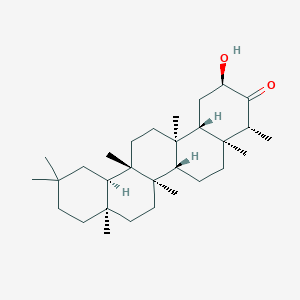

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-2-hydroxy-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19-24(32)20(31)17-22-27(19,5)10-9-21-28(22,6)14-16-30(8)23-18-25(2,3)11-12-26(23,4)13-15-29(21,30)7/h19-23,31H,9-18H2,1-8H3/t19-,20+,21-,22+,23+,26+,27+,28+,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEKYWAQQVUQTP-XEWMWGOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8001-75-0, 8021-55-4 |

Source

|

| Record name | Ceresin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceresin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ceresin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ceresin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cerin (CAS 468-67-7): A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerin, with the Chemical Abstracts Service (CAS) number 468-67-7, is a naturally occurring pentacyclic triterpenoid. Structurally, it is identified as 2α-hydroxyfriedelin. Cerin is closely related to the more extensively studied triterpenoid, friedelin, and they often co-exist in natural sources. This technical guide provides a comprehensive overview of the known natural sources of Cerin, detailed methodologies for its isolation and purification, and an exploration of its potential biological significance based on related compounds.

Natural Sources and Abundance

Cerin is primarily found alongside friedelin in various plant species, mosses, and lichens. Historically, cork from the cork oak tree (Quercus suber) is a well-documented source of both compounds. While quantitative data for Cerin is limited in the scientific literature, the abundance of its parent compound, friedelin, has been reported in numerous sources. It is plausible that the concentration of Cerin is significantly lower than that of friedelin in these sources.

Table 1: Notable Natural Sources of Friedelin (and likely Cerin)

| Plant/Organism Family | Species | Plant Part | Reported Friedelin Content | Reference |

| Fagaceae | Quercus suber (Cork Oak) | Cork | Major triterpenoid constituent | |

| Celastraceae | Maytenus ilicifolia | Leaves | - | |

| Euphorbiaceae | Euphorbia species | - | - | |

| Flacourtiaceae | - | - | - | |

| Guttiferae | - | - | - | |

| Cannabaceae | Cannabis sativa | Roots | 0.100–0.709 mg/g (supercritical CO2 extract) | |

| Asteraceae | - | - | - | |

| Fabaceae | - | - | - | |

| Myrtaceae | - | - | - |

Note: This table primarily reflects data for friedelin due to the scarcity of quantitative analysis for Cerin. Cerin is expected to be a minor component in these sources.

Biosynthesis of Cerin

Cerin is biosynthetically derived from friedelin. The biosynthesis of friedelin begins with the cyclization of 2,3-oxidosqualene, which undergoes a series of rearrangements to form the friedelane skeleton. Cerin is subsequently formed through the hydroxylation of friedelin at the C-2 position, a reaction likely catalyzed by a cytochrome P450 monooxygenase.

Phytochemical Profile of Wild Pansy (Viola tricolor) Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wild pansy (Viola tricolor L.), a member of the Violaceae family, has a rich history in traditional medicine for treating a variety of inflammatory conditions. Its therapeutic properties are attributed to a complex array of phytochemicals. This technical guide provides an in-depth overview of the phytochemical profile of Viola tricolor extract, detailing the major classes of bioactive compounds, their quantitative analysis, and the experimental protocols for their determination. Furthermore, this guide illustrates the immunosuppressive signaling pathway modulated by its characteristic cyclotides and outlines the general experimental workflow for phytochemical analysis.

Phytochemical Composition

Viola tricolor is a rich source of a diverse range of bioactive compounds. The key phytochemical classes identified in the extract include flavonoids, phenolic acids, saponins, cyclotides, and carotenoids.

Flavonoids

Flavonoids are a prominent group of polyphenols in Viola tricolor, with rutin (quercetin-3-O-rutinoside) and violanthin (6-C-glucosyl-8-C-rhamnosyl apigenin) being the most significant.[1][2] These compounds are largely responsible for the antioxidant and anti-inflammatory properties of the plant.

Phenolic Acids

The extract contains various phenolic acids, including salicylic acid and its derivatives, which contribute to its anti-inflammatory effects. Other identified phenolic acids include p-coumaric and ferulic acid.

Saponins

Viola tricolor contains triterpenoid saponins, which are known for their expectorant and diuretic properties. Gravimetric analysis has shown a significant saponin content in the aerial parts of the plant.[3]

Cyclotides

A unique feature of the Violaceae family, including Viola tricolor, is the presence of cyclotides.[4] These are small, cyclic peptides characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, which confers them exceptional stability. Cyclotides from Viola tricolor have been identified as the primary agents behind the plant's immunosuppressive activity.[4]

Carotenoids

HPLC analysis of fresh Viola tricolor has revealed the presence of several carotenoids, including violaxanthin, antheraxanthin, lutein, zeaxanthin, β-carotene, and others.[3]

Quantitative Phytochemical Data

The concentration of phytochemicals in Viola tricolor extract can vary depending on factors such as the plant's origin, harvesting time, and the extraction method used. The following tables summarize the quantitative data reported in the literature.

Table 1: Total Phenolic and Flavonoid Content in Viola tricolor Extracts

| Extraction Solvent | Total Phenolic Content (% w/w) | Total Flavonoid Content (% w/w) | Reference |

| Methanol | 14.84 ± 0.298 | 6.24 ± 0.279 | [5] |

| Chloroform | 8.00 ± 0.503 | 3.09 ± 0.113 | [5] |

| Water | 2.93 ± 0.232 | 2.00 ± 0.166 | [5] |

Table 2: Concentration of Specific Phytochemicals in Viola tricolor

| Phytochemical | Concentration | Plant Part/Extract | Reference |

| Rutin | 420 ± 1.17 µg/g | Dried Herb | [2] |

| Salicylic Acid | 91.83 x 10⁻³ % | 10% Tincture of Aerial Parts | |

| Saponins | 5.98% | Aerial Parts | [3] |

| Total Carotenoids | 18.46 mg/100g | Fresh Plant | [3] |

| Violaxanthin | 352 µ g/100g | Fresh Plant | [3] |

| Antheraxanthin | 711 µ g/100g | Fresh Plant | [3] |

| Lutein | 1575 µ g/100g | Fresh Plant | [3] |

| Zeaxanthin | 1488 µ g/100g | Fresh Plant | [3] |

| β-carotene | 1678 µ g/100g | Fresh Plant | [3] |

Experimental Protocols

Extraction of Phytochemicals

A general workflow for the extraction and analysis of phytochemicals from Viola tricolor is depicted below.

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This method relies on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex.

-

Reagents:

-

Folin-Ciocalteu reagent

-

Gallic acid (standard)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)

-

Methanol

-

Distilled water

-

-

Standard Curve Preparation:

-

Prepare a stock solution of gallic acid in methanol.

-

From the stock solution, prepare a series of standard solutions with known concentrations (e.g., 25 to 500 µg/mL).

-

-

Sample Preparation:

-

Dissolve a known weight of the Viola tricolor extract in methanol to obtain a specific concentration.

-

-

Assay Procedure:

-

To a test tube, add 0.5 mL of the sample or standard solution.

-

Add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

-

After 5 minutes, add 2 mL of Na₂CO₃ solution.

-

Incubate the mixture in the dark at room temperature for 1-2 hours.

-

Measure the absorbance at 765 nm using a UV-Vis spectrophotometer against a blank.

-

-

Calculation:

-

Construct a calibration curve by plotting the absorbance of the gallic acid standards versus their concentrations.

-

Determine the concentration of total phenolics in the sample from the calibration curve.

-

The results are expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

-

Determination of Total Flavonoid Content (Aluminum Chloride Colorimetric Assay)

This assay is based on the formation of a stable complex between aluminum chloride (AlCl₃) and the C-4 keto group and/or hydroxyl groups of flavonoids, which produces a yellow-colored solution.

-

Reagents:

-

Aluminum chloride (AlCl₃) solution (e.g., 10%)

-

Quercetin or Rutin (standard)

-

Sodium nitrite (NaNO₂) solution (e.g., 5%)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Methanol

-

Distilled water

-

-

Standard Curve Preparation:

-

Prepare a stock solution of quercetin or rutin in methanol.

-

Create a series of standard solutions of varying concentrations (e.g., 10 to 100 µg/mL) from the stock solution.

-

-

Sample Preparation:

-

Dissolve a known amount of the Viola tricolor extract in methanol.

-

-

Assay Procedure:

-

In a test tube, mix 1 mL of the sample or standard solution with 4 mL of distilled water.

-

Add 0.3 mL of 5% NaNO₂ solution.

-

After 5 minutes, add 0.3 mL of 10% AlCl₃ solution.

-

After another 6 minutes, add 2 mL of 1 M NaOH solution.

-

Bring the total volume to 10 mL with distilled water and mix well.

-

Measure the absorbance at 510 nm.

-

-

Calculation:

-

Generate a standard curve by plotting the absorbance of the standards against their concentrations.

-

Calculate the total flavonoid content of the sample from the standard curve.

-

The results are expressed as milligrams of quercetin (or rutin) equivalents per gram of dry extract (mg QE/g or mg RE/g).

-

HPLC Quantification of Rutin

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of individual flavonoids like rutin.

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Column: C18 column (e.g., SUPELCOSIL™ LC-18, 250 x 4.6 mm, 5 µm).[1]

-

-

Chromatographic Conditions:

-

Sample and Standard Preparation:

-

Prepare a standard stock solution of rutin in methanol. From this, prepare a series of calibration standards.

-

Extract a known weight of powdered Viola tricolor with methanol using a method like Soxhlet extraction. Evaporate the extract to dryness and redissolve it in a known volume of methanol. Filter the solution through a 0.20-µm membrane filter before injection.[1]

-

-

Analysis and Calculation:

-

Inject the standards and sample solutions into the HPLC system.

-

Identify the rutin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve of peak area versus concentration for the rutin standards.

-

Quantify the amount of rutin in the sample using the calibration curve.

-

Signaling Pathway Modulation

The immunosuppressive activity of Viola tricolor is primarily mediated by its cyclotides, which have been shown to inhibit the proliferation of activated T-lymphocytes. This effect is achieved through an Interleukin-2 (IL-2) dependent mechanism.

Upon activation of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells). This results in the transcription of the IL-2 gene and the subsequent secretion of IL-2. IL-2 then binds to its receptor on the T-cell surface, promoting proliferation. Cyclotides from Viola tricolor have been shown to inhibit this process by reducing the secretion of IL-2, thereby arresting T-cell proliferation.[4][6][7] This mechanism provides a rationale for the traditional use of Viola tricolor in inflammatory and autoimmune disorders. Some studies also suggest a reduction in the expression of the IL-2 surface receptor.[7]

Conclusion

The phytochemical profile of Viola tricolor extract is complex, comprising a variety of bioactive compounds that contribute to its therapeutic effects. The presence of flavonoids, phenolic acids, and particularly the immunosuppressive cyclotides, makes this plant a subject of significant interest for pharmaceutical research and development. The standardized protocols for extraction and quantification outlined in this guide provide a framework for consistent and reliable analysis of Viola tricolor extracts, which is crucial for quality control and the development of novel therapeutic agents. Further research into the specific mechanisms of action of its individual components will continue to unveil the full therapeutic potential of this traditional medicinal plant.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Immune effects of Viola tricolor | Department of Pharmaceutical Sciences | University of Basel [pharma.unibas.ch]

- 6. Cyclotides Suppress Human T-Lymphocyte Proliferation by an Interleukin 2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclotides Suppress Human T-Lymphocyte Proliferation by an Interleukin 2-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Active Compounds in Calendula officinalis Flower Extract

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary bioactive compounds identified in Calendula officinalis (marigold) flower extracts. It includes quantitative data, detailed experimental protocols for extraction and analysis, and a review of the key signaling pathways through which these compounds exert their therapeutic effects.

Core Bioactive Constituents

Calendula officinalis flowers are a rich source of a diverse range of secondary metabolites, which are responsible for their well-documented pharmacological properties, including anti-inflammatory, antioxidant, and wound-healing effects.[1] The principal classes of active compounds include flavonoids, triterpenoids, carotenoids, and phenolic acids.[1]

-

Flavonoids: These polyphenolic compounds are significant contributors to the antioxidant and anti-inflammatory activities of marigold.[1][2] Key flavonoids identified include quercetin, rutin, kaempferol glycosides, isorhamnetin, and luteolin.[3][4] Flavonoids exert their effects by scavenging free radicals and modulating inflammatory pathways.[1][2]

-

Triterpenoids: This class includes triterpene alcohols and their esters, as well as triterpenoid saponins (e.g., calendulosides).[1][5] The fatty acid esters of triterpenoids are largely responsible for the potent anti-inflammatory effects of Calendula extracts.[1]

-

Carotenoids: These pigments, such as flavoxanthin, lutein, zeaxanthin, and lycopene, are responsible for the flower's vibrant orange-yellow color.[1] They are known for their powerful antioxidant activity, which plays a role in the plant's wound-healing and protective effects.[1][6]

-

Phenolic Acids: Compounds like chlorogenic acid and 3,4-dicaffeoylquinic acid have been identified and contribute to the overall antioxidant and neuroprotective potential of the extracts.[5][7]

-

Essential Oils: Volatile compounds, primarily sesquiterpene hydrocarbons and sesquiterpenols, contribute to the plant's aroma and antimicrobial properties.[8][9] Major constituents include δ-cadinene and α-cadinol.[9]

Quantitative Analysis of Active Compounds

The concentration of bioactive compounds in Calendula officinalis extracts is highly dependent on the extraction method, solvent used, and the specific cultivar of the plant. The following tables summarize quantitative data from various studies.

Table 1: Total Phenolic (TPC) and Total Flavonoid Content (TFC) in Calendula officinalis Extracts

| Extraction Method | Solvent/Fraction | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Reference |

| Mouthwash Preparation (2%) | Not Specified | 313.40 ± 6.52 mg/g | 76.66 ± 23.24 mg/g | [2] |

| Subcritical Water Extraction | Water (at 200°C) | 116.61 ± 1.92 mg GAE/g | 138.59 ± 2.03 mg RE/g | [10] |

| Maceration | Methanol | 428.58 to 592.71 mg GAE/100g | 135.06 to 233.39 mg QE/100g | [11] |

| Ultrasound-Assisted | 70% Acetone | - | - | [12] |

| Maceration | Ethyl Acetate Fraction | 125.18 ± 0.19 mg GAE/g | - | [12] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents.

Table 2: Concentration of Specific Phenolic Compounds in Calendula officinalis Extracts

| Compound | Extraction Method | Concentration | Reference |

| Quercetin | Mouthwash Preparation (2%) | 19.41 ± 4.34 mg/L | [2] |

| Pyrogallol | Maceration (Methanol Extract) | 37.57 mg/g dry extract | [13] |

| Vanillic Acid | Maceration (EtOAc Fraction) | 3.34 mg/g dry extract | [13] |

| Apigenin-6-C-rhamnose-8-glucose | Maceration (Methanol Extract) | 18.34 mg/g dry extract | [13] |

| Hesperidin | Maceration (Methanol Extract) | 0.66 mg/g dry extract | [13] |

| Gallic Acid | Ultrasound-Assisted (Methanol) | 109 mg/g | [12] |

| Quercetin | Ultrasound-Assisted (Methanol) | 11.74 mg/g | [12] |

Table 3: Major Volatile Compounds in Calendula officinalis Essential Oil

| Compound | Percentage (%) | Extraction Method | Reference |

| δ-Cadinene | 22.5% | Steam Distillation | [9] |

| α-Cadinol | 20.4% | Steam Distillation | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction and analysis of active compounds from Calendula officinalis.

a) Solvent Extraction (Maceration) This is a conventional method for extracting a broad range of compounds.[14]

-

Preparation: Dry the Calendula officinalis flowers in a forced-air oven at 40°C for 48 hours to a constant weight.[15][16] Pulverize the dried petals into a fine powder (e.g., particle size of 0.5 mm).[15]

-

Extraction: Immerse approximately 10 g of the pulverized plant material in 100 mL of solvent (e.g., 80% methanol, 96% ethanol).[17] A typical plant material to solvent ratio is 1:10 (w/v).[15][17]

-

Maceration: Agitate the mixture at a constant speed (e.g., 150 rpm) in a shaker at 30°C in darkness for a specified period (e.g., 24-48 hours).[15][17]

-

Filtration & Concentration: Filter the resulting extract to remove solid plant residues.[18] Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to prevent thermal degradation of the compounds.[19]

b) Ultrasound-Assisted Extraction (UAE) UAE is a non-conventional method that uses acoustic cavitation to enhance extraction efficiency.[14]

-

Preparation: Use dried, pulverized flower material as described for maceration.

-

Extraction: Suspend the plant material in the chosen solvent (e.g., 70% ethanol) in an ultrasonic bath.

-

Sonication: Apply ultrasonic waves at a specified frequency and power for a defined period (e.g., 15-30 minutes). The temperature should be controlled to avoid degradation.

-

Recovery: Filter and concentrate the extract as described in the maceration protocol. Studies have shown that UAE can result in higher yields of bioactive compounds compared to conventional methods.[12]

c) Supercritical Fluid Extraction (SFE) This advanced technique uses a supercritical fluid, typically CO₂, as the solvent. It is highly efficient and leaves no solvent residue.[19]

-

Preparation: Load the dried, ground plant material into the extraction vessel.

-

Extraction: Pressurize and heat carbon dioxide to its supercritical state (e.g., above 31.1°C and 73.8 bar).

-

Process: Pass the supercritical CO₂ through the plant material. The solvent power can be fine-tuned by adjusting temperature and pressure to selectively extract target compounds.[19]

-

Separation: Depressurize the fluid in a separator vessel, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds, which are then collected.

a) High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds HPLC is used for the separation, identification, and quantification of non-volatile compounds like flavonoids and phenolic acids.[17][20]

-

Sample Preparation: Prepare extract samples at a known concentration (e.g., 100 ppm) and filter through a 0.2 µm syringe filter before injection.[21]

-

Chromatographic System: Use an HPLC system equipped with a photodiode array (DAD) detector.[20]

-

Column: A reverse-phase C18 column (e.g., 4.6 × 150 mm, 2.7 µm particle size) is commonly used.[21]

-

Mobile Phase: A gradient elution is typically employed using a two-solvent system, such as (A) 0.1% formic acid in water and (B) acetonitrile.[20][21]

-

Conditions: Maintain a constant column temperature (e.g., 30-40°C) and flow rate (e.g., 0.5-0.8 mL/min).[20][21]

-

Quantification: Identify compounds by comparing their retention times and UV spectra with those of pure standards. Quantify using calibration curves constructed from known concentrations of standards.[20]

b) Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oils GC-MS is the standard method for analyzing volatile compounds in essential oils.[9]

-

Sample Preparation: Obtain the essential oil via steam distillation or headspace extraction.[9]

-

GC System: Use a gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5 or HP-5MS) is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Temperature Program:

-

Example Program: Start at a low initial temperature (e.g., 60°C), then ramp up to a final temperature (e.g., 280°C) at a controlled rate to separate the components.[9]

-

-

Identification: Identify compounds by comparing their mass spectra with spectral libraries (e.g., Wiley, NIST) and by comparing their retention indices with literature values.[9]

c) Spectrophotometry for Total Phenolic and Flavonoid Content These colorimetric assays provide a rapid estimation of the total content of phenolics and flavonoids.

-

Total Phenolic Content (Folin-Ciocalteu Assay):

-

Mix the extract with Folin-Ciocalteu reagent and sodium carbonate solution.

-

After incubation, measure the absorbance at ~760 nm.

-

Quantify the total phenolic content against a calibration curve prepared with gallic acid.[17]

-

-

Total Flavonoid Content (Aluminum Chloride Assay):

Mechanisms of Action and Signaling Pathways

The therapeutic effects of Calendula officinalis extracts are mediated through the modulation of several key cellular signaling pathways.

The process of investigating the active compounds in Calendula officinalis follows a logical workflow from raw material processing to final data analysis.

Caption: General experimental workflow for the analysis of Calendula officinalis.

Certain active compounds in Calendula, such as 3,4-dicaffeoylquinic acid and isorhamnetin 3-O-glucoside, have demonstrated neuroprotective effects.[5] They achieve this by binding to Heat shock protein 90α (Hsp90α), which leads to the simultaneous activation of the pro-survival PI3K/Akt pathway and inhibition of the pro-apoptotic ERK pathway, ultimately preventing neuronal death.[5][7][[“]]

Caption: Neuroprotective mechanism via PI3K/Akt activation and ERK inhibition.

The anti-inflammatory properties of Calendula officinalis are largely attributed to its ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[[“]] By inhibiting NF-κB activation, the extract reduces the transcription and subsequent production of key pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as COX-2.[[“]]

Caption: Anti-inflammatory action via inhibition of the NF-κB pathway.

References

- 1. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant capacity of calendula officinalis flowers extract and prevention of radiation induced oropharyngeal mucositis in patients with head and neck cancers: a randomized controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GC/MS-Olfactometric Characterization of the Volatile Compounds, Determination Antimicrobial and Antioxidant Activity of Essential Oil from Flowers of Calendula (Calendula officinalis L.) [agris.fao.org]

- 9. scielo.br [scielo.br]

- 10. Subcritical water extraction and antioxidant activity evaluation with on-line HPLC-ABTS·+ assay of phenolic compounds from marigold (Tagetes erecta L.) flower residues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chemical investigation of flavonoid, phenolic acids composition and antioxidant activity of mexican marigold (tagetes erecta l.) flowers | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 14. mdpi.com [mdpi.com]

- 15. Extraction of metabolites from Calendula officinalis and evaluation of their colorant and antibacterial capacity [scielo.org.co]

- 16. Video: Flavonoid Content During the Growth and Floral Development of Calendula officinalis L. [jove.com]

- 17. Evaluation of Biologically Active Compounds from Calendula officinalis Flowers using Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. us.typology.com [us.typology.com]

- 19. How to Produce Pure Isolates: Calendula Extract Processing and Extraction Techniques [plantextractwholesale.com]

- 20. From the Field to the Pot: Phytochemical and Functional Analyses of Calendula officinalis L. Flower for Incorporation in an Organic Yogurt - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Concentration of Antioxidant Compounds from Calendula officinalis through Sustainable Supercritical Technologies, and Computational Study of Their Permeability in Skin for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is Calendula mechanism of action? - Consensus [consensus.app]

Cerin (C30H50O2): A Comprehensive Technical Review of its Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerin, a naturally occurring pentacyclic triterpenoid with the molecular formula C30H50O2, is more commonly known in scientific literature as Betulin. Extracted primarily from the bark of birch trees, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its promising antitumor effects. This technical guide provides an in-depth review of the existing literature on Betulin, focusing on its cytotoxic properties, the underlying molecular mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential. The information is presented to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Quantitative Data on Antitumor Activity

The cytotoxic efficacy of Betulin and its derivatives has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The following tables summarize the reported IC50 values, offering a comparative overview of the compound's activity spectrum.

Table 1: IC50 Values of Betulin (Cerin) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 15.51 | [1] |

| MCF-7 | Breast Adenocarcinoma | 38.82 | [1] |

| PC-3 | Prostate Adenocarcinoma | 32.46 | [1] |

| MV4-11 | Acute Myeloid Leukemia | 18.16 | [1] |

| HeLa | Cervical Carcinoma | >500 | [2] |

| HT-29 | Colorectal Adenocarcinoma | >500 | [2] |

| K-562 | Chronic Myeloid Leukemia | >500 | [2] |

Table 2: IC50 Values of Selected Betulin Derivatives in Human Cancer Cell Lines

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3β-hydroxy-lupa-20(29)-en-28-oic acid (Betulinic Acid) | A375 | Malignant Melanoma | 16-40 | [3] |

| 3β-O-(3-propylamino)-28-O-(3,6-diaminohexyl)lupa-20(29)-ene | HCT-15 | Colon Cancer | More active than doxorubicin | [4] |

| 3β-hydroxy-28-O-(3,6-diaminohexyl)lupa-20(29)-ene | NCI/ADR-RES | Ovarian Cancer | More active than doxorubicin | [4] |

Key Signaling Pathways in Betulin-Induced Apoptosis

Betulin exerts its antitumor effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. The molecular mechanisms underpinning this process involve the modulation of several key signaling pathways.

One of the central pathways implicated in Betulin-induced apoptosis is the PI3K/Akt signaling cascade. Betulin has been shown to downregulate the activity of this pathway, which is often hyperactivated in cancer and plays a crucial role in promoting cell survival and proliferation.

Figure 1: Betulin's inhibition of the PI3K/Akt signaling pathway.

Furthermore, Betulin triggers the mitochondrial apoptotic pathway. This involves an increase in the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. The pro-apoptotic protein Bad is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated. This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.

Figure 2: The mitochondrial pathway of apoptosis induced by Betulin.

The activation of caspase-9 initiates a cascade of downstream effector caspases, most notably caspase-3, which is a key executioner of apoptosis. Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Figure 3: The final execution phase of apoptosis via the caspase cascade.

Experimental Protocols

The evaluation of Betulin's cytotoxic activity relies on a panel of well-established in vitro assays. The following sections provide detailed methodologies for the most commonly employed experimental protocols.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Figure 4: Workflow of the MTT assay for cytotoxicity testing.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Betulin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan by viable cells.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Workflow:

Figure 5: Workflow of the SRB assay for cytotoxicity assessment.

Detailed Steps:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA solution and wash the plate five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plate to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB.

-

Solubilization: After the plate is completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Workflow:

Figure 6: Workflow of the LDH assay for measuring cytotoxicity.

Detailed Steps:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate, a cofactor (NAD+), and a tetrazolium dye. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium dye to a colored formazan product.

-

Stopping the Reaction: Add a stop solution provided in the assay kit to each well to terminate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released, which is indicative of the extent of cell damage.

Conclusion

Cerin (Betulin) and its derivatives represent a promising class of natural compounds with significant potential for development as anticancer agents. This technical guide has summarized the key quantitative data on their cytotoxic activity, provided a detailed overview of the principal signaling pathways involved in their apoptotic mechanism of action, and outlined the standard experimental protocols used for their evaluation. The presented information, including the structured data tables and the visual representations of molecular pathways and experimental workflows, is intended to facilitate further research and development in this important area of oncology. A deeper understanding of the molecular targets and mechanisms of action of Betulin will be crucial for its successful translation into clinical applications.

References

Preliminary In-Vitro Studies of Chrysin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in various plants, honey, and propolis. It has garnered significant attention in oncological research due to its potential anti-cancer properties. Numerous in-vitro studies have demonstrated Chrysin's ability to inhibit proliferation and induce apoptosis in a variety of cancer cell lines. This document provides a comprehensive overview of the preliminary in-vitro studies of Chrysin, focusing on its effects on cell viability, apoptosis, and the underlying signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Quantitative Data Summary

The anti-cancer efficacy of Chrysin has been quantified in numerous studies through the determination of its half-maximal inhibitory concentration (IC50) and its capacity to induce apoptosis. The following tables summarize these key quantitative findings across various human cancer cell lines.

Table 1: IC50 Values of Chrysin in Human Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition in-vitro. The data below has been compiled from multiple studies to showcase the dose-dependent cytotoxic effects of Chrysin.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |

| Esophageal Squamous Carcinoma | KYSE-510 | 63 | 24 |

| Esophageal Squamous Carcinoma | KYSE410 | 17.78 - 32.24 | 72 |

| Leukemia | U937 | 16 | Not Specified |

| Malignant Glioma | U87-MG | ~100 | Not Specified |

| Cervical Cancer | HeLa | 14.2 | Not Specified |

| Colon Cancer | SW480 | Varies | 24 |

| Lung Cancer | A549 | Varies | 24 |

| Gastric Cancer | AGS | 49.2 (48h), 38.7 (72h) | 48 and 72 |

Note: IC50 values can vary based on the specific experimental conditions, including cell density and passage number.

Table 2: Apoptosis Induction by Chrysin in Human Cancer Cell Lines

Chrysin has been shown to induce programmed cell death (apoptosis) in cancer cells. The following table presents the percentage of apoptotic cells observed after treatment with Chrysin.

| Cancer Type | Cell Line | Chrysin Concentration (µM) | Apoptotic Cells (%) | Exposure Time (hours) |

| Esophageal Squamous Carcinoma | KYSE410, KYSE30, KYSE150 | 10, 25, 50 | Dose-dependent increase | 48 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for the key experiments cited in the in-vitro studies of Chrysin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C and 5-6.5% CO2 to allow for cell attachment.[1]

-

Treatment: Treat the cells with various concentrations of Chrysin. Include a vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

-

Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5-6.5% CO2) to allow for the formation of formazan crystals.[1]

-

Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[1]

-

Absorbance Measurement: Allow the plate to stand overnight in the incubator.[1] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[1] The reference wavelength should be more than 650 nm.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Protocol:

-

Cell Treatment: Culture cells to the desired confluence and treat with Chrysin for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Signaling Pathways and Mechanisms of Action

Chrysin exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the proposed mechanisms of action.

Chrysin's Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Chrysin has been shown to inhibit this pathway, leading to decreased cell viability and the induction of apoptosis.[2][3]

Caption: Chrysin inhibits the PI3K/Akt pathway, reducing cell proliferation and promoting apoptosis.

Experimental Workflow for In-Vitro Analysis of Chrysin

The following diagram outlines a typical workflow for the initial in-vitro evaluation of Chrysin's anti-cancer properties.

Caption: A standard workflow for assessing the in-vitro anti-cancer effects of Chrysin.

Logical Relationship of Chrysin's Molecular Effects

This diagram illustrates the logical progression from Chrysin treatment to the ultimate cellular outcomes observed in in-vitro studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ceritinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceritinib is a highly selective and potent inhibitor of anaplastic lymphoma kinase (ALK) used in the treatment of non-small cell lung cancer. Accurate and reliable analytical methods are crucial for the quantitative determination of Ceritinib in bulk drug, pharmaceutical formulations, and biological matrices to ensure its quality, safety, and efficacy. This document provides a detailed overview of a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Ceritinib.

Chromatographic Conditions

Two distinct HPLC methods are summarized below, offering flexibility in terms of instrumentation and analytical requirements.

Table 1: HPLC Method Parameters for Ceritinib Analysis

| Parameter | Method 1 | Method 2 |

| Stationary Phase (Column) | Hypersil BDS C18 (250 mm × 4.6 mm, 5.0 µm)[1] | Kromosil C18 |

| Mobile Phase | Acetonitrile : Acetate Buffer (pH 3.7 ± 0.05) (60:40 v/v)[2] | Buffer : Acetonitrile (40:60 v/v)[3] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] |

| Detection Wavelength | 272 nm[2] | 320 nm[3] |

| Injection Volume | 20 µL[2] | Not Specified |

| Column Temperature | 40°C[1] | Not Specified |

| Run Time | 10 min[2] | < 5 min[3] |

| Diluent | Acetonitrile : Water (60:40 v/v)[2] | Not Specified |

| Retention Time | Not Specified | 2.337 min[3] |

Method Validation Summary

The described HPLC methods have been validated according to International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the methods are specific, linear, accurate, precise, and robust.

Table 2: Summary of Validation Parameters

| Validation Parameter | Method 1 | Method 2 | Method 3 (Simultaneous) |

| Linearity Range | 5-100 µg/mL[2] | 25-150 µg/mL[3] | 100-500 ppm |

| Correlation Coefficient (r²) | 0.9960[2] | 0.9992[3] | 0.999[4] |

| Accuracy (% Recovery) | Within limits (%RSD < 2%)[2] | 100.31%[3] | 98.78-100.7%[4] |

| Precision (% RSD) | Intra-day: 0.93-1.15%, Inter-day: 1.07-1.22%[2] | 0.57%[3] | < 1%[4] |

| Limit of Detection (LOD) | 0.062 µg/mL[2] | Not Specified | 2.9 ppm[4] |

| Limit of Quantification (LOQ) | 0.187 µg/mL[2] | Not Specified | 10.03 ppm[4] |

| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and temperature.[2] | Method is robust.[3] | Not Specified |

Experimental Protocols

This section provides a detailed protocol for the analysis of Ceritinib using Method 1.

Preparation of Solutions

a) Acetate Buffer (pH 3.7):

-

Accurately weigh and dissolve a suitable amount of sodium acetate in HPLC grade water.

-

Adjust the pH to 3.7 ± 0.05 using glacial acetic acid.

-

Filter the buffer solution through a 0.45 µm nylon membrane filter.

b) Mobile Phase Preparation:

-

Mix acetonitrile and the prepared acetate buffer (pH 3.7) in a ratio of 60:40 (v/v).[2]

-

Degas the mobile phase for 15 minutes using a sonicator before use.[2]

c) Diluent Preparation:

-

Mix acetonitrile and HPLC grade water in a ratio of 60:40 (v/v).[2]

d) Standard Stock Solution (1 mg/mL):

-

Accurately weigh 25 mg of Ceritinib reference standard and transfer it to a 25 mL volumetric flask.[2]

-

Dissolve and dilute to the mark with the diluent to obtain a concentration of 1 mg/mL.[2]

e) Working Standard Solutions:

-

From the standard stock solution, prepare a series of working standard solutions in the concentration range of 5-100 µg/mL by diluting with the diluent.[2] These will be used to establish the calibration curve.

Sample Preparation (for Pharmaceutical Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to a specific dose of Ceritinib and transfer it to a suitable volumetric flask.

-

Add a portion of the diluent and sonicate for a specified time to ensure complete dissolution of the drug.

-

Dilute to the mark with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Further dilute the filtrate with the diluent to obtain a final concentration within the linear range of the method.

Chromatographic Analysis

-

Set up the HPLC system with the chromatographic conditions specified for Method 1 in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the blank (diluent), followed by the working standard solutions and the sample solutions.

-

Record the chromatograms and measure the peak areas.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.

-

Determine the concentration of Ceritinib in the sample solutions from the calibration curve using the linear regression equation.

-

Calculate the amount of Ceritinib in the pharmaceutical dosage form.

Visualizations

Experimental Workflow for Ceritinib HPLC Analysis

Caption: Workflow for Ceritinib analysis by HPLC.

Logical Relationship of Method Validation Parameters

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Extraction of Superoxide Dismutase (SOD) from Melon (Cucumis melo)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Superoxide Dismutase (SOD), a potent antioxidant enzyme, from melon (Cucumis melo). The methodologies outlined are suitable for laboratory-scale production to obtain high-purity SOD for research and development purposes.

Introduction

Superoxide dismutase (SOD) is a key metalloenzyme in the endogenous antioxidant defense system.[1][2] It catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating cellular oxidative stress.[1][3] Certain varieties of cantaloupe melon (Cucumis melo) are known to possess exceptionally high levels of SOD, demonstrating a significantly longer shelf-life as a result.[4][5] This has made melon a prime natural source for the extraction of SOD for applications in dietary supplements, cosmetics, and therapeutics.[6][7]

Commercially, melon SOD is often extracted through patented, solvent-free physical processes that involve crushing the pulp of a proprietary non-GMO melon variety, followed by centrifugation, filtration, concentration, and freeze-drying.[8][9] For oral applications, the resulting concentrate is frequently microencapsulated with materials like palm oil or wheat gliadin to protect the enzyme from degradation during digestion.[8][10]

This document provides detailed laboratory-scale protocols for the purification of SOD from melon, enabling researchers to produce the enzyme for analytical and functional studies. The protocols cover tissue homogenization, protein precipitation, and chromatographic purification steps, along with methods for assessing purity and activity.

Quantitative Data Summary

The purification of SOD is monitored by measuring the total protein concentration, total SOD activity, and calculating the specific activity at each step. The following tables provide representative data for SOD content in different melon varieties and a sample purification summary.

Table 1: Superoxide Dismutase Activity in Various Melon Genotypes

| Melon Genotype | Type | Mean Specific SOD Activity (Units/mg protein) |

| Casaba | Casaba | ~9.0-fold higher than Cantaloupe |

| Honey Dew (Green-fleshed) | Honey Dew | ~1.6-fold lower than Casaba |

| Honey Dew (Orange-fleshed) | Honey Dew | ~1.6-fold lower than Casaba |

| Cantaloupe (Netted) | Cantaloupe | Lowest SOD activity |

Source: Data adapted from studies on SOD variability among different melon cultivars.

Table 2: Sample Purification Summary for Cu/Zn-SOD from Watermelon Cotyledons

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (-fold) |

| Crude Extract | 1280 | 3840 | 3.0 | 100 | 1 |

| Acetone Precipitation | 310 | 3100 | 10.0 | 80.7 | 3.3 |

| Anion-Exchange (Batch) | 65 | 2470 | 38.0 | 64.3 | 12.7 |

| Anion-Exchange (FPLC) | 5.2 | 1976 | 380 | 51.5 | 126.7 |

| Gel Filtration | 1.3 | 1574 | 1211 | 41.0 | 403.7 |

Source: Adapted from the purification of a glyoxysomal Cu,Zn-SOD from Citrullus vulgaris (watermelon) cotyledons, which serves as a model for Cucurbitaceae.

Experimental Protocols

This section details the step-by-step procedures for the extraction, purification, and characterization of SOD from melon fruit pulp.

Protocol 1: Preparation of Crude Extract

-

Tissue Preparation: Use a select, high-SOD variety of ripe melon. Separate the pulp from the rind and seeds. All subsequent steps should be performed at 4°C to preserve enzyme activity.

-

Homogenization: Weigh 500 g of melon pulp. Homogenize the tissue in a blender with an equal volume (1:1 w/v) of ice-cold homogenization buffer (50 mM Sodium Phosphate buffer, pH 7.8).

-

Filtration: Filter the homogenate through multiple layers of cheesecloth or nylon cloth to remove fibrous material.

-

Centrifugation: Centrifuge the filtrate at 14,000-19,000 x g for 30 minutes at 4°C.[1]

-

Collection: Carefully collect the supernatant, which constitutes the crude protein extract. Discard the pellet.

Protocol 2: Protein Precipitation (Fractionation)

This step concentrates the protein and removes some impurities. Either ammonium sulfate or acetone precipitation can be used.

Option A: Ammonium Sulfate Precipitation

-

Initial Salt Cut: While gently stirring, slowly add solid ammonium sulfate to the crude extract to achieve 60% saturation. Allow the solution to stir for at least 1 hour at 4°C.

-

Centrifugation: Centrifuge the solution at 10,000 x g for 30 minutes at 4°C. The pellet contains the precipitated proteins, including SOD.

-

Resuspension: Discard the supernatant. Resuspend the pellet in a minimal volume of dialysis buffer (e.g., 10 mM Sodium Phosphate buffer, pH 7.6).

-

Dialysis: Dialyze the resuspended pellet against the same buffer for 12-24 hours with at least two changes of buffer to remove excess ammonium sulfate.

Option B: Acetone Precipitation

-

Acetone Addition: Slowly add ice-cold acetone to the crude extract to a final concentration of 60% (v/v) while stirring at 4°C.

-

Incubation: Allow the precipitation to proceed for 30 minutes at -20°C.

-

Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C to collect the protein pellet.

-

Resuspension and Dialysis: Discard the supernatant and resuspend the pellet in a minimal volume of the desired buffer for the next purification step (e.g., ion-exchange equilibration buffer). Dialyze as described above to remove residual acetone.

Protocol 3: Ion-Exchange Chromatography (IEX)

This step separates proteins based on their net charge. Since Cu/Zn-SOD from plants typically has a net negative charge at neutral pH, anion-exchange chromatography is commonly used.

-

Column Equilibration: Equilibrate a DEAE-cellulose or similar anion-exchange column with the starting buffer (e.g., 10 mM Sodium Phosphate, pH 7.6) until the pH and conductivity of the effluent match the buffer.

-

Sample Loading: Load the dialyzed protein sample from the precipitation step onto the column at a low flow rate.

-

Washing: Wash the column with several column volumes of the starting buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound proteins using a linear salt gradient (e.g., 0 to 0.5 M NaCl in the starting buffer). Collect fractions of a suitable volume (e.g., 2-5 mL).

-

Fraction Analysis: Assay each fraction for SOD activity (Protocol 5) and protein concentration (Protocol 6). Pool the fractions with the highest SOD activity.

Protocol 4: Size-Exclusion Chromatography (SEC) / Gel Filtration

This final polishing step separates proteins based on their size and can also be used for buffer exchange.

-

Column Equilibration: Equilibrate a size-exclusion column (e.g., Sephadex G-75 or Superdex 75) with the final storage buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.5).

-

Sample Concentration: Concentrate the pooled, active fractions from the IEX step using ultrafiltration (e.g., with a 10 kDa molecular weight cut-off membrane) to a small volume (typically <5% of the column volume).

-

Sample Loading: Load the concentrated sample onto the SEC column.

-

Elution: Elute the sample with the equilibration buffer at a constant flow rate. The proteins will separate based on their molecular weight, with larger proteins eluting first.

-

Fraction Analysis: Collect fractions and analyze for SOD activity and protein concentration. Pool the fractions containing pure SOD.

-

Storage: Store the purified enzyme in aliquots at -80°C.

Protocol 5: SOD Activity Assay (NBT Method)

This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).[1]

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Sodium Phosphate buffer (pH 7.8), 13 mM L-Methionine, 75 µM NBT, and 2 µM Riboflavin.

-

Assay Procedure:

-

In a test tube, add an appropriate volume of the enzyme sample (e.g., 50-200 µL).

-

Add 3 mL of the reaction mixture.

-

Prepare a control tube without the enzyme extract (maximum color development) and a blank tube without enzyme and kept in the dark (no color development).

-

Illuminate the tubes under a fluorescent lamp (e.g., 15 W) for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

Protocol 6: Protein Quantification (Bradford Assay)

This is a rapid method to determine the total protein concentration in the fractions.

-

Standard Curve: Prepare a series of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 1 to 20 µg/mL.

-

Assay Procedure:

-

Pipette a small volume (e.g., 10 µL) of each standard and unknown sample into separate tubes or a microplate.

-

Add Bradford reagent (e.g., 200 µL) to each well/tube and mix.

-

Incubate at room temperature for 5-10 minutes.

-

-

Measurement: Measure the absorbance at 595 nm using a spectrophotometer.

-

Calculation: Determine the protein concentration of the unknown samples by comparing their absorbance to the standard curve.

Visualizations

The following diagrams illustrate the experimental workflow for SOD extraction and the fundamental antioxidant pathway involving SOD.

Caption: Experimental workflow for the laboratory-scale extraction and purification of SOD from melon.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidants and health: What does the research say? [medicalnewstoday.com]

- 3. youtube.com [youtube.com]

- 4. bioengineer.org [bioengineer.org]

- 5. DNA repair - Wikipedia [en.wikipedia.org]

- 6. Enzyme - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. greenmedinfo.com [greenmedinfo.com]

- 9. Enhancement of Photosynthetic Efficiency and Antioxidant Response in Wheat Under Drought Stress by Quercetin–Copper Complex [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: Evaluating the Anti-Inflammatory Effects of Cerin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification and characterization of novel anti-inflammatory compounds are paramount in drug discovery. This document provides detailed protocols for a panel of cell-based assays designed to evaluate the anti-inflammatory potential of a hypothetical compound, "Cerin." The assays focus on key inflammatory pathways and mediators, including pro-inflammatory cytokines, nitric oxide (NO), cyclooxygenase-2 (COX-2), and the nuclear factor-kappa B (NF-κB) signaling pathway. The murine macrophage cell line RAW 264.7 and the human embryonic kidney cell line HEK293T are utilized as model systems.

Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages

This assay quantifies the ability of Cerin to inhibit the production of key pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Workflow: Cytokine & Nitric Oxide Production Assay

Caption: Workflow for measuring cytokine and nitric oxide inhibition.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Cerin (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (serotype O111:B4) to a final concentration of 1 µg/mL.[1] Include an unstimulated control group.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.

-

Nitric Oxide (NO) Quantification (Griess Assay):

-

Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Quantification (ELISA):

Data Presentation:

The inhibitory effects of Cerin can be summarized as IC₅₀ values (the concentration of Cerin required to inhibit 50% of the mediator production).

| Mediator | Cerin IC₅₀ (µM) | Positive Control (Dexamethasone) IC₅₀ (µM) |

| TNF-α | 12.5 ± 1.8 | 0.5 ± 0.1 |

| IL-6 | 15.2 ± 2.1 | 0.8 ± 0.2 |

| Nitric Oxide (NO) | 9.8 ± 1.5 | 1.1 ± 0.3 |

| Table 1: Illustrative inhibitory concentrations of Cerin on pro-inflammatory mediators. |

Investigation of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory genes.[4] This section describes an NF-κB luciferase reporter assay to determine if Cerin exerts its effects by inhibiting this pathway.

NF-κB Signaling Pathway

Caption: Cerin's potential inhibitory action on the NF-κB pathway.

Protocol: NF-κB Luciferase Reporter Assay

-

Cell Line: Use HEK293T cells, which are readily transfectable.

-

Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[5]

-

Seeding: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate.

-

Treatment: Pre-treat the cells with various concentrations of Cerin for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or another NF-κB activator for 6-8 hours to induce pathway activation.[6]

-

Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

Data Presentation:

| Cerin Conc. (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |

| 0 (Unstimulated) | 105 ± 15 | - |

| 0 (TNF-α Stimulated) | 2500 ± 210 | 0% |

| 1 | 2150 ± 180 | 14.6% |

| 5 | 1625 ± 155 | 36.5% |

| 10 | 980 ± 95 | 62.1% |

| 25 | 450 ± 60 | 82.0% |

| Table 2: Illustrative data showing Cerin's dose-dependent inhibition of TNF-α-induced NF-κB reporter activity.[4][6] |

Assessment of COX-2 Expression

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for producing prostaglandins during inflammation.[7] Inhibiting its expression is a key anti-inflammatory strategy. Western blotting can be used to assess the effect of Cerin on LPS-induced COX-2 protein expression in RAW 264.7 cells.

Protocol: Western Blot for COX-2

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, treat with Cerin and/or LPS as described in Protocol 1.

-

Protein Extraction: After a 24-hour incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against COX-2 (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the COX-2 signal to the loading control.

Data Presentation:

| Treatment Group | Relative COX-2 Expression (Normalized to β-actin) |

| Control (Untreated) | 0.1 ± 0.05 |

| LPS (1 µg/mL) | 1.0 (Reference) |

| LPS + Cerin (10 µM) | 0.6 ± 0.1 |

| LPS + Cerin (25 µM) | 0.3 ± 0.08 |

| LPS + Celecoxib (10 µM) | 0.2 ± 0.06 |

| Table 3: Illustrative data on the inhibition of LPS-induced COX-2 protein expression by Cerin. |

Conclusion

The protocols outlined in these application notes provide a robust framework for screening and characterizing the anti-inflammatory properties of the test compound Cerin. By assessing its impact on cytokine and NO production, NF-κB signaling, and COX-2 expression, researchers can gain comprehensive insights into its potential mechanism of action. The provided workflows, data tables, and pathway diagrams serve as a guide for experimental design, execution, and data interpretation in the field of anti-inflammatory drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. iji.sums.ac.ir [iji.sums.ac.ir]

- 3. iji.sums.ac.ir [iji.sums.ac.ir]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. tandfonline.com [tandfonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Spectrophotometric Validation of Plant Extract Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plant extracts are a rich source of bioactive compounds with potential therapeutic applications. Spectrophotometric assays are fundamental in the preliminary validation of these extracts, providing a rapid and cost-effective means to quantify key phytochemical groups and assess their biological activities. This document provides detailed protocols for the determination of total phenolic content (TPC), total flavonoid content (TFC), and antioxidant capacity (DPH and ABTS assays). Adherence to these standardized protocols is crucial for generating reproducible and comparable data, which is essential in natural product research and drug development.

Data Presentation

The quantitative data obtained from the spectrophotometric assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting typical results.

Table 1: Total Phenolic and Flavonoid Content of Plant Extracts

| Plant Extract Sample | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |

| Camellia sinensis (Green Tea) | 150.5 ± 5.2 | 45.2 ± 2.1 |

| Curcuma longa (Turmeric) | 85.3 ± 3.8 | 25.8 ± 1.5 |

| Rosmarinus officinalis (Rosemary) | 120.1 ± 4.5 | 35.7 ± 1.9 |

| Vitis vinifera (Grape Seed) | 250.8 ± 9.7 | 75.4 ± 3.3 |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Values are presented as mean ± standard deviation (n=3).

Table 2: Antioxidant Activity of Plant Extracts

| Plant Extract Sample | DPPH Scavenging Activity (IC₅₀ µg/mL) | ABTS Scavenging Activity (IC₅₀ µg/mL) |

| Camellia sinensis (Green Tea) | 15.2 ± 1.1 | 10.5 ± 0.8 |

| Curcuma longa (Turmeric) | 35.8 ± 2.5 | 28.3 ± 1.9 |

| Rosmarinus officinalis (Rosemary) | 25.4 ± 1.8 | 18.9 ± 1.3 |

| Vitis vinifera (Grape Seed) | 8.9 ± 0.7 | 5.1 ± 0.4 |

| Ascorbic Acid (Standard) | 5.0 ± 0.3 | 3.2 ± 0.2 |

IC₅₀: The concentration of the extract required to scavenge 50% of the radicals. Values are presented as mean ± standard deviation (n=3).

Experimental Protocols

Determination of Total Phenolic Content (TPC)

This protocol is based on the Folin-Ciocalteu colorimetric method, where the phosphomolybdic-phosphotungstic acid complexes in the Folin-Ciocalteu reagent are reduced by phenolic compounds in an alkaline medium to form a blue-colored complex.[1][2] The intensity of the color, measured spectrophotometrically, is proportional to the total phenolic content.

Materials:

-

Folin-Ciocalteu reagent

-

Gallic acid (standard)

-

Sodium carbonate (Na₂CO₃)

-

Methanol or ethanol (solvent for extraction and dilution)

-

Distilled water

-

Plant extract solution (e.g., 1 mg/mL)

-

Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

-

Preparation of Standard Curve:

-

Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol.

-

From the stock solution, prepare a series of standard solutions with concentrations ranging from 10 to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve the plant extract in methanol to a known concentration (e.g., 1 mg/mL).

-

-

Assay:

-

To 0.5 mL of each standard solution or plant extract, add 2.5 mL of 10% (v/v) Folin-Ciocalteu reagent.

-

After 5 minutes, add 2.0 mL of 7.5% (w/v) sodium carbonate solution.

-

Incubate the mixture in the dark at room temperature for 1 hour.

-

-

Measurement:

-

Measure the absorbance at 765 nm against a blank (containing the solvent instead of the sample).[3]

-

-

Calculation:

-

Construct a standard curve by plotting the absorbance of the gallic acid standards versus their concentrations.

-

Determine the concentration of total phenolics in the plant extract from the standard curve.

-

Express the total phenolic content as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).

-

Determination of Total Flavonoid Content (TFC)

This protocol utilizes the aluminum chloride colorimetric method. Aluminum chloride forms a stable acid-stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.[4] Additionally, it can form acid-labile complexes with the ortho-dihydroxyl groups in the A- or B-ring of flavonoids.

Materials:

-

Aluminum chloride (AlCl₃)

-

Quercetin (standard)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Methanol or ethanol

-

Distilled water

-

Plant extract solution (e.g., 1 mg/mL)

-

Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

-

Preparation of Standard Curve:

-

Prepare a stock solution of quercetin (e.g., 1 mg/mL) in methanol.

-

Prepare a series of standard solutions with concentrations ranging from 10 to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve the plant extract in methanol to a known concentration (e.g., 1 mg/mL).

-

-

Assay:

-

To 1 mL of each standard solution or plant extract, add 4 mL of distilled water.